molecular formula C10H13NO6S B1363468 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid CAS No. 306936-37-8

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Cat. No.: B1363468
CAS No.: 306936-37-8
M. Wt: 275.28 g/mol
InChI Key: COSCPEVCSMIUDC-UHFFFAOYSA-N
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Description

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is a complex organic compound that features a furan ring substituted with a methyl group, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine moiety.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(Morpholinosulfonyl)phenylboronic Acid: Similar structure but with a boronic acid group instead of a furan ring.

    2-Methyl-5-(Morpholinosulfonyl)benzoic Acid: Similar structure but with a benzoic acid group instead of a furan ring.

Uniqueness

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the furan ring with the morpholine and sulfonyl groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-7-8(10(12)13)6-9(17-7)18(14,15)11-2-4-16-5-3-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCPEVCSMIUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371692
Record name 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-37-8
Record name 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-[(morpholin-4-yl)sulphonyl]-3-furoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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